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Compound of Interest

Compound Name: 6-Bromo-4,4-dimethylthiochroman

Cat. No.: B176867

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key chemical and spectroscopic
properties of 6-Bromo-4,4-dimethylthiochroman. Due to the limited availability of published
experimental data, this document presents a combination of known properties and predicted
spectroscopic data based on established principles of organic spectroscopy. It is intended to
serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and
drug development who may be working with this compound or related structures. This guide
also outlines a plausible synthetic route and general protocols for spectroscopic analysis. 6-
Bromo-4,4-dimethylthiochroman is recognized as a key intermediate in the synthesis of
various pharmaceutical compounds, including its role as a precursor to Tazarotene, a retinoid
receptor agonist used in the treatment of psoriasis and acne.[1]

Chemical Properties

6-Bromo-4,4-dimethylthiochroman is a heterocyclic compound with the molecular formula
C11H13BrS.[2][3] It is a derivative of thiochroman, featuring a bromine substituent on the
aromatic ring and two methyl groups at the 4-position.
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Property Value Source

CAS Number 112110-44-8 [2][3]

Molecular Formula C11H13Brs [2][3]

Molecular Weight 257.19 g/mol [3]
6-Bromo-4,4-

dimethylthiochromane,
Tazarotene Impurity 6, 6-

Synonyms bromo-4,4-dimethyl-2,3- [1]
dihydrothiochromene, 6-
Bromo-3,4-dihydro-4,4-
dimethyl-2H-1-benzothiopyran

Predicted Spectroscopic Data

The following sections provide predicted spectroscopic data for 6-Bromo-4,4-
dimethylthiochroman. These predictions are based on the compound's structure and typical
values observed for similar functional groups and structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The predicted *H NMR spectrum would exhibit distinct signals
corresponding to the aromatic and aliphatic protons in the molecule.
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Predicted Chemical

. Multiplicity Number of Protons  Assignment
Shift (6, ppm)
Aromatic protons
~73-75 Multiplet 2H ortho and meta to the
bromine atom
Aromatic proton ortho
~7.0-7.2 Doublet 1H
to the sulfur atom
Methylene protons (-
~29-31 Triplet 2H CHz-) adjacent to the
sulfur atom
Methylene protons (-
~19-21 Triplet 2H CHz-) adjacent to the
quaternary carbon
. Geminal dimethyl
~1.3 Singlet 6H

protons (-C(CHs)2)

13C NMR (Carbon-13 NMR): The predicted 3C NMR spectrum would show signals for each

unique carbon atom in the molecule.
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Predicted Chemical Shift

© | Carbon Type Assignment
» PPM

Aromatic carbon attached to
~135-145 Quaternary

sulfur

Aromatic carbon attached to
~130-135 Quaternary ) )

the quaternary aliphatic carbon
~125-130 Tertiary Aromatic carbons (CH)

Aromatic carbon attached to
~115-125 Quaternary )

bromine

uaternary aliphatic carbon (-

~35-45 Quaternary Q yaip (

C(CHs)2)

Methylene carbon (-CHz-)
~30-40 Secondary adjacent to the quaternary

carbon

Methylene carbon (-CHz-)
~25-35 Secondary ]

adjacent to sulfur

] Geminal dimethyl carbons (-

~20-30 Primary

C(CHs)2)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the

vibrations of the different functional groups present in the molecule.
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Predicted Wavenumber

Vibration Type Functional Group
(cm™)
3100 - 3000 C-H stretch Aromatic C-H
2960 - 2850 C-H stretch Aliphatic C-H
1600 - 1450 C=C stretch Aromatic ring
1100 - 1000 C-Br stretch Aryl bromide
Aromatic C-H out-of-plane
850 - 750 C-H bend )
bending
700 - 600 C-S stretch Thioether

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (El), would provide information on

the molecular weight and fragmentation pattern of the molecule.

m/z Value Interpretation
Molecular ion peak ([M]* and [M+2]*) with

256/ 258 approximately 1:1 intensity ratio, characteristic
of a monobrominated compound.

241/ 243 Loss of a methyl group (-CHs3)

177 Loss of bromine (-Br)

149 Further fragmentation, potentially loss of the
dimethylpropyl group.

o1 Tropylium ion, a common fragment in

compounds with a benzyl group.

Experimental Protocols

As detailed experimental protocols for 6-Bromo-4,4-dimethylthiochroman are not readily

available in the public domain, the following sections describe plausible and generalized
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procedures for its synthesis and spectroscopic characterization based on established chemical
literature for similar compounds.

Plausible Synthesis Protocol

The synthesis of 6-Bromo-4,4-dimethylthiochroman can be envisioned through a multi-step
process starting from 4-bromothiophenol and 3,3-dimethylacrylic acid, involving a Michael
addition followed by an intramolecular Friedel-Crafts acylation and subsequent reduction.

Step 1: Michael Addition

In a round-bottom flask, dissolve 4-bromothiophenol and 3,3-dimethylacrylic acid in a
suitable solvent such as ethanol.

Add a catalytic amount of a base (e.g., sodium ethoxide).

Stir the reaction mixture at room temperature for several hours until the reaction is complete
(monitored by TLC).

Acidify the mixture and extract the product with an organic solvent.
Step 2: Intramolecular Friedel-Crafts Acylation

o The product from the previous step is treated with a strong acid catalyst, such as
polyphosphoric acid (PPA) or Eaton's reagent.

e The mixture is heated to promote intramolecular cyclization to form the corresponding
thiochromanone.

e The reaction is quenched with ice water, and the product is extracted.
Step 3: Wolff-Kishner or Clemmensen Reduction
e The thiochromanone is then reduced to the thiochroman.

o Wolff-Kishner: React the ketone with hydrazine hydrate in a high-boiling solvent like
diethylene glycol with a strong base (e.g., potassium hydroxide) and heat.
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o Clemmensen: React the ketone with amalgamated zinc in concentrated hydrochloric acid.

e The final product, 6-Bromo-4,4-dimethylthiochroman, is purified by column
chromatography.

General Spectroscopic Analysis Protocols

NMR Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6
mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra on a 400 MHz or higher field NMR
spectrometer. Standard pulse programs are used for both one-dimensional and, if necessary,
two-dimensional (e.g., COSY, HSQC) experiments to confirm assignments.

IR Spectroscopy:

o Sample Preparation: A thin film of the compound is prepared between two potassium
bromide (KBr) plates if it is a liquid or oil. If it is a solid, a KBr pellet is made by grinding a
small amount of the sample with dry KBr powder and pressing it into a transparent disk.

o Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer, typically over a range of 4000-400 cm~1,

Mass Spectrometry:

o Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g.,
methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or
coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

o Data Acquisition: For structural elucidation, Electron lonization (El) is a common technique
that provides detailed fragmentation patterns. High-resolution mass spectrometry (HRMS)
can be used to confirm the elemental composition.

Visualization of Synthetic and Analytical Workflow
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The following diagram illustrates a general workflow for the synthesis and spectroscopic
characterization of a target organic compound like 6-Bromo-4,4-dimethylthiochroman.

General Workflow for Synthesis and Characterization

Synthesis

Starting Materials
(e.g., 4-Bromothiophenol, 3,3-Dimethylacrylic Acid)
[Step 1: Michael AdditiorD

Step 2: Intramolecular Cyclization
(Friedel-Crafts Acylation)

Step 3: Reduction
(e.g., Wolff-Kishner)

Purification
(e.g., Column Chromatography)

Target Compound:

6-Bromo-4,4-dimethylthiochroman

Spéctroscopic (:haracterizéﬁo&(
v
NMR Spectroscopy
(*H, 3C) ER Spectroscopa [Mass Spectrometry]

Confirmation of Structure

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b176867?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic analysis of 6-Bromo-4,4-
dimethylthiochroman.

Conclusion

While experimental spectroscopic data for 6-Bromo-4,4-dimethylthiochroman is not widely
published, this technical guide provides a robust, predicted spectroscopic profile and a
plausible synthetic pathway. The information presented herein is intended to aid researchers in
the identification, synthesis, and further application of this important pharmaceutical
intermediate. As with any predictive data, experimental verification is strongly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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